Cas no 71702-00-6 (5-Bromo-6-chloro-pyridine-3-carbaldehyde)
5-Bromo-6-chloro-pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-6-chloronicotinaldehyde
- 3-bromo-2-chloro-5-formylpyridine
- 5-BROMO-6-CHLORO-PYRIDINE-3-CARBALDEHYDE
- AB64592
- AG-C-06168
- CTK7I0418
- KB-123265
- SBB052260
- AMY17121
- AS-5554
- JUMZDNQKFRBLAB-UHFFFAOYSA-N
- 5-BROMO-6-CHLORO-3-PYRIDINECARBOXALDEHYDE
- DTXSID801272814
- 5-bromo-6-chloropyridine-3-carbaldehyde
- MFCD11845760
- WCA70200
- AKOS008901413
- EN300-2008762
- 71702-00-6
- CS-0268501
- SCHEMBL7101112
- STL556398
- BBL102595
- G20133
- DB-122589
- 5-Bromo-6-chloro-pyridine-3-carbaldehyde
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- MDL: MFCD11845760
- Inchi: 1S/C6H3BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H
- InChI Key: JUMZDNQKFRBLAB-UHFFFAOYSA-N
- SMILES: BrC1=C(N=CC(C=O)=C1)Cl
Computed Properties
- Exact Mass: 218.90865g/mol
- Monoisotopic Mass: 218.90865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 30Ų
5-Bromo-6-chloro-pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022617-250mg |
5-Bromo-6-chloronicotinaldehyde |
71702-00-6 | 97% | 250mg |
$707.20 | 2023-09-01 | |
| Alichem | A023022617-500mg |
5-Bromo-6-chloronicotinaldehyde |
71702-00-6 | 97% | 500mg |
$999.60 | 2023-09-01 | |
| Alichem | A023022617-1g |
5-Bromo-6-chloronicotinaldehyde |
71702-00-6 | 97% | 1g |
$1612.80 | 2023-09-01 | |
| TRC | B993975-50mg |
5-Bromo-6-chloro-pyridine-3-carbaldehyde |
71702-00-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993975-100mg |
5-Bromo-6-chloro-pyridine-3-carbaldehyde |
71702-00-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B993975-500mg |
5-Bromo-6-chloro-pyridine-3-carbaldehyde |
71702-00-6 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Fluorochem | 065225-500mg |
5-Bromo-6-chloronicotinaldehyde |
71702-00-6 | 97% | 500mg |
£225.00 | 2022-03-01 | |
| Fluorochem | 065225-1g |
5-Bromo-6-chloronicotinaldehyde |
71702-00-6 | 97% | 1g |
£443.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081634-1g |
5-Bromo-6-chloronicotinaldehyde |
71702-00-6 | 97% | 1g |
5379.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081634-1g |
5-Bromo-6-chloronicotinaldehyde |
71702-00-6 | 97% | 1g |
5379CNY | 2021-05-07 |
5-Bromo-6-chloro-pyridine-3-carbaldehyde Suppliers
5-Bromo-6-chloro-pyridine-3-carbaldehyde Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 5-Bromo-6-chloro-pyridine-3-carbaldehyde
5-Bromo-6-chloro-pyridine-3-carbaldehyde (CAS No. 71702-00-6)
5-Bromo-6-chloro-pyridine-3-carbaldehyde, also known by its CAS registry number 71702-00-6, is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyridine ring structure, which is a six-membered ring consisting of five carbon atoms and one nitrogen atom. The substituents on the pyridine ring include a bromine atom at the 5-position, a chlorine atom at the 6-position, and a carbaldehyde group (-CHO) at the 3-position.
The structure of 5-Bromo-6-chloro-pyridine-3-carbaldehyde makes it highly versatile in various chemical reactions. The presence of electron-withdrawing groups such as bromine and chlorine on the pyridine ring enhances the electrophilic character of the carbonyl group, making it more reactive towards nucleophilic additions and condensations. This property is exploited in the synthesis of various bioactive molecules, including potential drug candidates.
Recent studies have highlighted the role of 5-Bromo-6-chloro-pyridine-3-carbaldehyde in the development of novel therapeutic agents. For instance, researchers have explored its use as a building block in the synthesis of anti-inflammatory and anticancer drugs. The compound's ability to form stable complexes with metal ions has also led to its application in coordination chemistry and catalysis.
The synthesis of 5-Bromo-6-chloro-pyridine-3-carbaldehyde typically involves multi-step processes, including Friedel-Crafts alkylation, bromination, chlorination, and oxidation reactions. These steps are carefully optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
In terms of physical properties, 5-Bromo-6-chloro-pyridine-3-carbaldehyde is a crystalline solid with a melting point of approximately 180°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. The compound exhibits strong UV absorption due to its conjugated π-system, which is useful in photoredox catalysis.
The application of 5-Bromo-6-chloro-pyridine-3-carbaldehyde extends beyond pharmaceuticals into materials science. It has been used as a precursor for synthesizing conducting polymers and functional materials with tailored electronic properties. Its ability to undergo various cross-coupling reactions further enhances its utility in modern chemical synthesis.
In conclusion, 5-Bromo-6-chloro-pyridine-3-carbaldehyde (CAS No. 71702-00-6) stands out as an important intermediate in organic chemistry with diverse applications across multiple disciplines. Ongoing research continues to uncover new potential uses for this compound, underscoring its significance in both academic and industrial settings.
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